N-[4-(acetylamino)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its potent and selective inhibitory effects on certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-acetamidophenyl triflimide with a suitable piperidine derivative under controlled conditions . The reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Medicine: It has potential therapeutic applications due to its inhibitory effects on specific enzymes, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate from accessing the catalytic site. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-Indomethacin amide: Known for its selective inhibition of COX-2 enzymes.
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.
Uniqueness
N-(4-ACETAMIDOPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and selectivity. Its ability to inhibit certain enzymes selectively makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S/c1-16-5-3-4-6-19(16)15-30(28,29)25-13-11-18(12-14-25)22(27)24-21-9-7-20(8-10-21)23-17(2)26/h3-10,18H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
OSYIVQUIJAQLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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